molecular formula C10H16N2O6S2 B8442465 n,n'-Diacetyl-d-cystine

n,n'-Diacetyl-d-cystine

Cat. No.: B8442465
M. Wt: 324.4 g/mol
InChI Key: YTPQSLLEROSACP-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis-N-acetyl D-cystine: is a derivative of cysteine, an amino acid that plays a crucial role in the synthesis of proteins. This compound is characterized by the presence of two N-acetyl groups attached to the cystine molecule. It is known for its antioxidant properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n,n'-Diacetyl-d-cystine typically involves the acetylation of cystine. One common method includes the reaction of cystine with acetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the complete acetylation of the cystine molecule .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors where cystine is reacted with acetic anhydride and a base. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Bis-N-acetyl D-cystine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds to form thiol groups .

Scientific Research Applications

Bis-N-acetyl D-cystine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its role in cellular redox balance and its antioxidant properties.

    Medicine: Bis-N-acetyl D-cystine is investigated for its potential therapeutic effects in conditions related to oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.

    Industry: It is used in the formulation of pharmaceuticals and as an additive in cosmetic products

Mechanism of Action

The mechanism of action of n,n'-Diacetyl-d-cystine involves its antioxidant properties. The compound can scavenge reactive oxygen species (ROS) and reduce oxidative stress in cells. It also plays a role in replenishing glutathione levels, a critical antioxidant in the body. The molecular targets include enzymes involved in redox reactions and signaling pathways that regulate cellular responses to oxidative stress .

Comparison with Similar Compounds

Uniqueness: Bis-N-acetyl D-cystine is unique due to its dual acetylation, which enhances its stability and antioxidant properties compared to its parent compound, cysteine. This makes it particularly useful in applications where enhanced antioxidant activity is desired .

Properties

Molecular Formula

C10H16N2O6S2

Molecular Weight

324.4 g/mol

IUPAC Name

(2S)-2-acetamido-3-[[(2S)-2-acetamido-2-carboxyethyl]disulfanyl]propanoic acid

InChI

InChI=1S/C10H16N2O6S2/c1-5(13)11-7(9(15)16)3-19-20-4-8(10(17)18)12-6(2)14/h7-8H,3-4H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)(H,17,18)/t7-,8-/m1/s1

InChI Key

YTPQSLLEROSACP-HTQZYQBOSA-N

Isomeric SMILES

CC(=O)N[C@H](CSSC[C@H](C(=O)O)NC(=O)C)C(=O)O

Canonical SMILES

CC(=O)NC(CSSCC(C(=O)O)NC(=O)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.